5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzamide core substituted with an ethylsulfamoyl group, a methoxy group, and a pyridinyl group. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is reacted with ethylsulfonyl chloride to form the ethylsulfamoyl group.
Methoxylation: The benzene ring is methoxylated using methanol and a suitable catalyst.
Coupling: The pyridinyl group is introduced through a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes or receptors involved in disease pathways. For example, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . Molecular docking studies reveal its binding affinity to these targets, providing insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide
- 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Uniqueness
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-17-23(20,21)12-6-7-14(22-2)13(9-12)15(19)18-11-5-4-8-16-10-11/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPXXRKBMJBFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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